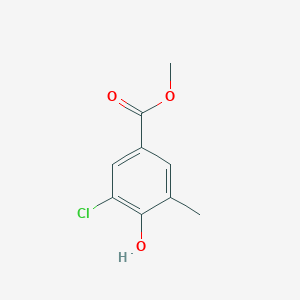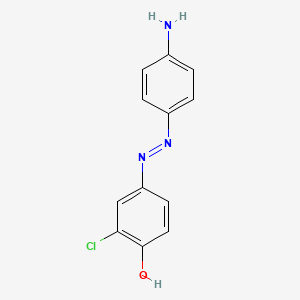
Methyl 3-chloro-4-hydroxy-5-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-chloro-4-hydroxy-5-methylbenzoate is an organic compound with the molecular formula C9H9ClO3 It is a derivative of benzoic acid and is characterized by the presence of a chlorine atom, a hydroxyl group, and a methyl ester group on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3-chloro-4-hydroxy-5-methylbenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 3-chloro-4-hydroxy-5-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-chloro-4-hydroxy-5-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-chloro-4-hydroxy-5-methylbenzaldehyde or 3-chloro-4-hydroxy-5-methylbenzoic acid.
Reduction: Formation of 3-chloro-4-hydroxy-5-methylbenzyl alcohol.
Substitution: Formation of derivatives with various functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
Methyl 3-chloro-4-hydroxy-5-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 3-chloro-4-hydroxy-5-methylbenzoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The chlorine atom can also affect the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-chloro-4-hydroxybenzoate
- Methyl 3-chloro-5-methylbenzoate
- Methyl 4-hydroxy-5-methylbenzoate
Uniqueness
Methyl 3-chloro-4-hydroxy-5-methylbenzoate is unique due to the specific arrangement of functional groups on the benzene ring, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C9H9ClO3 |
|---|---|
Molekulargewicht |
200.62 g/mol |
IUPAC-Name |
methyl 3-chloro-4-hydroxy-5-methylbenzoate |
InChI |
InChI=1S/C9H9ClO3/c1-5-3-6(9(12)13-2)4-7(10)8(5)11/h3-4,11H,1-2H3 |
InChI-Schlüssel |
WQNPTLLWUNCZOT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1O)Cl)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-7-nitrobenzo[c][1,2,5]thiadiazole](/img/structure/B12098919.png)

![2-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine](/img/structure/B12098929.png)




![5-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12098961.png)
![sodium;(E)-7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-(1-hydroxypropan-2-yl)-2-propan-2-ylpyridin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12098965.png)





